molecular formula C11H14N2OS B3824294 N-phenyl-N'-[2-(vinyloxy)ethyl]thiourea CAS No. 82520-91-0

N-phenyl-N'-[2-(vinyloxy)ethyl]thiourea

Cat. No. B3824294
CAS RN: 82520-91-0
M. Wt: 222.31 g/mol
InChI Key: DQNMYXFLSBXPAY-UHFFFAOYSA-N
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Description

Thioureas are a broad family of compounds containing the >NCSN< moiety . They have gained significant attention due to their use in the synthesis of several important heterocyclic compounds . They play an important role in the construction of heterocycles and have extensive applications in diverse fields, such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .


Molecular Structure Analysis

The general structure of thioureas contains sulfur and nitrogen atoms, which have a multitude of bonding possibilities . Their coordination chemistry toward metal ions has become very significant .


Chemical Reactions Analysis

Thioureas have a variety of coordination modes and have wide applications in biological systems . They also act as organocatalysts and have been used in many reactions .


Physical And Chemical Properties Analysis

Thioureas are typically white solids that are soluble in water . The specific physical and chemical properties of “N-phenyl-N’-[2-(vinyloxy)ethyl]thiourea” are not available in the sources I found.

Mechanism of Action

Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They also find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Safety and Hazards

Thioureas can be hazardous. For example, N-Phenylthiourea is fatal if swallowed and may cause an allergic skin reaction . It’s important to handle these compounds with care, using personal protective equipment such as dust masks, eyeshields, and gloves .

Future Directions

Thioureas have promising roles in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities . They continue to be a subject of research due to their extensive applications and potential for new discoveries .

properties

IUPAC Name

1-(2-ethenoxyethyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNMYXFLSBXPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231826
Record name Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-

CAS RN

82520-91-0
Record name Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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